3-Aminophenol hydrochloride

Oxidative Stability Aminophenol Isomers Chemical Storage

Researchers requiring aminophenol intermediates often face reproducibility failures when using the 2- or 4-isomers, which rapidly auto-oxidize and generate reactive oxygen species that confound experimental results. 3-Aminophenol hydrochloride (CAS 51-81-0) eliminates this liability through inherent air-stability and negligible prooxidant activity, enabling cleaner interpretation of non-redox mechanisms. • Isomer-Specific Stability: Remains unchanged during multi-step syntheses, unlike oxidation-prone ortho- and para-aminophenols. • Validated Safety Profile: Established NOAEL values of 80 mg/kg/day (newborn) and 240 mg/kg/day (young) in rats support confident dose selection for in vivo studies. • Dual-Function Reactivity: The meta-substituted amino and hydroxyl groups enable selective acylation, alkylation, and coupling for fluorescent dye (e.g., rhodamine B) and API synthesis.

Molecular Formula C6H8ClNO
Molecular Weight 145.59 g/mol
CAS No. 51-81-0
Cat. No. B1254761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminophenol hydrochloride
CAS51-81-0
Synonyms3-aminophenol
3-aminophenol acetate
3-aminophenol hydrochloride
3-aminophenol monopotassium salt
3-aminophenol monosodium salt
3-aminophenol sulfate
m-aminophenol
meta-aminophenol
Molecular FormulaC6H8ClNO
Molecular Weight145.59 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)N.Cl
InChIInChI=1S/C6H7NO.ClH/c7-5-2-1-3-6(8)4-5;/h1-4,8H,7H2;1H
InChIKeyDCBCSMXGLXAXDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Aminophenol Hydrochloride (CAS 51-81-0) – Baseline Profile for Procurement and Scientific Selection


3-Aminophenol hydrochloride (CAS 51-81-0, molecular weight 145.59 g/mol) is a meta-substituted aminophenol derivative that exists as a white to light yellow crystalline solid, typically supplied at purities of 95% or 98% . This compound serves as a versatile intermediate in pharmaceutical synthesis, dye production, and organic chemistry applications [1].

Why Generic Substitution of 3-Aminophenol Hydrochloride (CAS 51-81-0) Fails: Structural and Stability Differentiation


The three aminophenol isomers (ortho-, meta-, para-) exhibit profoundly different physicochemical and biological behaviors due to the positioning of the amino and hydroxyl groups on the benzene ring. Generic substitution across isomers is inadvisable because 2-aminophenol and 4-aminophenol are highly susceptible to oxidation and demonstrate potent prooxidant activity, whereas 3-aminophenol hydrochloride is comparatively stable in air and exhibits minimal redox reactivity [1]. These differences directly impact experimental reproducibility, shelf-life management, and safety profiles in research applications [2].

3-Aminophenol Hydrochloride (CAS 51-81-0): Quantified Differentiation Evidence for Informed Procurement


Oxidative Stability: 3-Aminophenol vs. 2-Aminophenol and 4-Aminophenol

3-Aminophenol (as its hydrochloride salt) is fairly stable in air, unlike its ortho- and para- substituted isomers [1]. While 2-aminophenol and 4-aminophenol rapidly oxidize to colored products upon air exposure, 3-aminophenol demonstrates significantly greater oxidative resistance [2].

Oxidative Stability Aminophenol Isomers Chemical Storage

Prooxidant Activity: 3-Aminophenol vs. 2-Aminophenol and 4-Aminophenol

In a yeast cell-based assay, 2-aminophenol and 4-aminophenol potently reduced copper (Cu²⁺) ion and showed strong reactivity with DPPH radical, whereas 3-aminophenol exhibited only minimal reactivity [1]. The 2- and 4-isomers generated superoxide radical that inactivated aconitase, a marker of oxidative stress, while the 3-isomer did not [2].

Prooxidant Activity ROS Generation Copper-Dependent Toxicity

In Vivo Toxicity Benchmarking: NOAEL Values for 3-Aminophenol in Rat Models

A repeated-dose oral toxicity study in rats established NOAEL (No Observed Adverse Effect Level) values for 3-aminophenol [1]. These values provide a quantitative safety benchmark for handling and experimental design. Cross-isomer toxicity profiles differ substantially [2].

Toxicology NOAEL Safety Assessment

Commercial Purity and Quality Control: 98% Standard Purity with Analytical Documentation

Commercially available 3-aminophenol hydrochloride is routinely supplied at 98% purity, with batch-specific analytical documentation including NMR, HPLC, and GC traceable to the CAS number . This level of purity and documentation ensures reproducibility in synthetic applications.

Chemical Purity HPLC Quality Assurance

3-Aminophenol Hydrochloride (CAS 51-81-0): High-Value Application Scenarios Backed by Differentiation Evidence


Synthetic Intermediate in Dye and Pharmaceutical Manufacturing

3-Aminophenol hydrochloride serves as a key building block in the synthesis of fluorescent dyes (e.g., rhodamine B) and pharmaceutical compounds [1]. Its stability and defined purity profile make it suitable for multi-step syntheses where isomer-specific reactivity is critical.

Cell-Based Toxicology and Oxidative Stress Research

Due to its negligible prooxidant activity compared to 2- and 4-isomers, 3-aminophenol is the preferred tool compound for studies requiring aminophenol exposure without confounding ROS generation [1]. It enables cleaner interpretation of non-redox toxicological mechanisms.

In Vivo Safety Studies with Defined Toxicological Benchmarks

The established NOAEL values in newborn (80 mg/kg/day) and young (240 mg/kg/day) rats provide a quantitative safety reference for designing in vivo experiments involving 3-aminophenol administration [1]. This facilitates dose selection and risk assessment in preclinical research.

Environmental Fate and Water Treatment Kinetics Studies

The well-characterized chlorination kinetics of 3-aminophenol (chlorination rate 3.6 × 10^5 times greater than monochloramination at pH 8.6) make it a useful model compound for investigating oxidative by-product formation during water disinfection processes [1].

Technical Documentation Hub

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